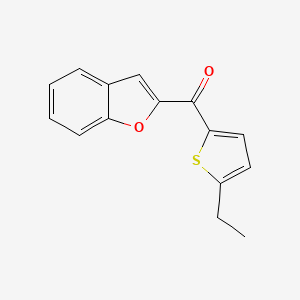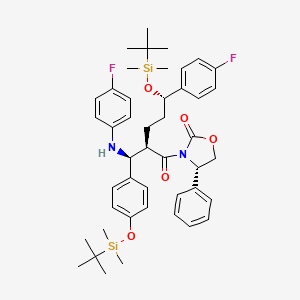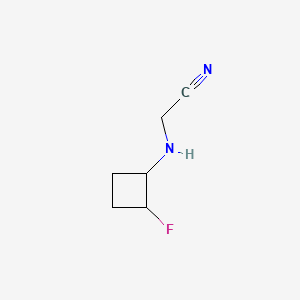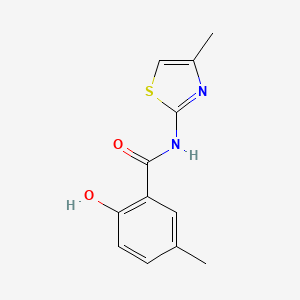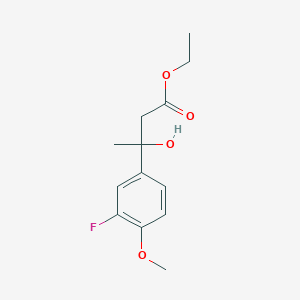
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It features a butanoate backbone with a 3-hydroxy group and a 3-(3-fluoro-4-methoxyphenyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-3-oxobutanoate.
Reduction: Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluoro and methoxy groups can enhance its binding affinity and specificity for certain targets, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxybutanoate
- Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxybutanoate
- Ethyl 3-(3-fluoro-4-hydroxyphenyl)-3-hydroxybutanoate
Uniqueness
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methoxy group can improve its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H17FO4 |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C13H17FO4/c1-4-18-12(15)8-13(2,16)9-5-6-11(17-3)10(14)7-9/h5-7,16H,4,8H2,1-3H3 |
Clé InChI |
NLAPUNRUSBCPHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


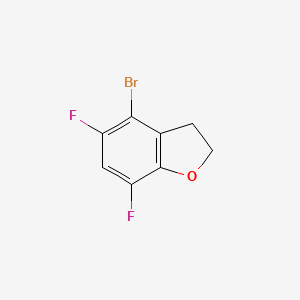
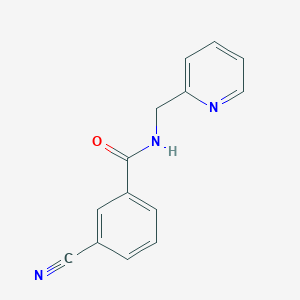

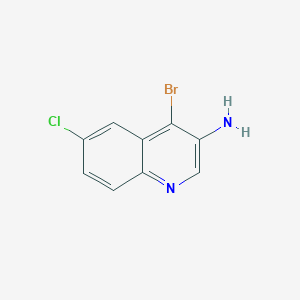

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
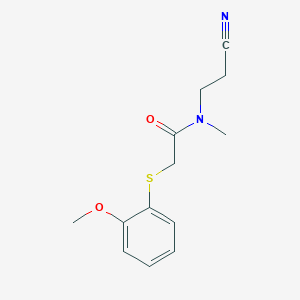
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
